2-[2-Chloro-4-(trifluoromethyl)pyridin-3-YL]ethanamine
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Overview
Description
2-[2-Chloro-4-(trifluoromethyl)pyridin-3-YL]ethanamine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chloro and trifluoromethyl group attached to the pyridine ring, along with an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Chloro-4-(trifluoromethyl)pyridin-3-YL]ethanamine typically involves the reaction of 2-chloro-4-(trifluoromethyl)pyridine with an appropriate amine source. One common method is the nucleophilic substitution reaction where the chloro group is replaced by an ethanamine group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-[2-Chloro-4-(trifluoromethyl)pyridin-3-YL]ethanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the chloro group to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .
Scientific Research Applications
2-[2-Chloro-4-(trifluoromethyl)pyridin-3-YL]ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[2-Chloro-4-(trifluoromethyl)pyridin-3-YL]ethanamine involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups enhance its binding affinity to certain enzymes and receptors, thereby modulating their activity. The ethanamine side chain allows for interactions with various biological pathways, contributing to its overall biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-5-(trifluoromethyl)pyridine
- 2-Bromo-4-fluoropyridine
- 2-Chloro-4-(trifluoromethyl)pyrimidine
Uniqueness
2-[2-Chloro-4-(trifluoromethyl)pyridin-3-YL]ethanamine is unique due to the combination of its chloro and trifluoromethyl groups, which impart distinct chemical and biological properties. Compared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable for various applications .
Properties
Molecular Formula |
C8H8ClF3N2 |
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Molecular Weight |
224.61 g/mol |
IUPAC Name |
2-[2-chloro-4-(trifluoromethyl)pyridin-3-yl]ethanamine |
InChI |
InChI=1S/C8H8ClF3N2/c9-7-5(1-3-13)6(2-4-14-7)8(10,11)12/h2,4H,1,3,13H2 |
InChI Key |
CUWCYISCVCRYKM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)CCN)Cl |
Origin of Product |
United States |
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